![molecular formula C10H15ClN2 B1222861 1-Phenylpiperazine hydrochloride CAS No. 2210-93-7](/img/structure/B1222861.png)
1-Phenylpiperazine hydrochloride
Overview
Description
1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class . 1-Phenylpiperazine is toxic, its oral LD50 in rats is 210 mg/kg . It is used for acylation in preparation of non-peptide oxytocin antagonists .
Synthesis Analysis
The synthesis of 1-Phenylpiperazine involves several steps. In one method, aniline and two- (2-chloroethyl) amine hydrochlorates are combined in an electric heating reacting kettle . The mixture is heated to 190°C and allowed to react for 3 hours . After the reaction, 30% potassium hydroxide aqueous solution is added to carry out neutralizing treatment in batches . After cooling to room temperature, the organic layer is washed by water, and underpressure distillation obtains N-phenylpiperazines .Molecular Structure Analysis
The molecular formula of 1-Phenylpiperazine hydrochloride is C10H15ClN2 . The molecular weight is 198.69 g/mol . The IUPAC name is 1-phenylpiperazine;hydrochloride . The canonical SMILES is C1CN (CCN1)C2=CC=CC=C2.Cl .Chemical Reactions Analysis
The chemical reactions involving 1-Phenylpiperazine are complex and can involve several steps. For example, the synthesis of phenylpiperazine derivatives involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Physical And Chemical Properties Analysis
1-Phenylpiperazine hydrochloride is a white to off-white crystalline powder . It has a molecular weight of 198.69 g/mol .Scientific Research Applications
Chemical Research
1-Phenylpiperazine hydrochloride is a chemical compound with the empirical formula C10H14N2 · HCl . It has a molecular weight of 198.69 . This compound is used in various chemical research due to its unique properties .
DNA-binding Studies
In the field of biochemistry, 1-Phenylpiperazine hydrochloride has been used in DNA-binding studies . Specifically, it has been used in the synthesis of Pd(II) complexes to evaluate their ability to interact with DNA molecules .
Antimicrobial Studies
1-Phenylpiperazine hydrochloride has been used in antimicrobial studies . It has been incorporated into palladium (II) complexes for the purpose of studying their antimicrobial properties .
Synthesis of Clathrates
In the field of materials science, 1-Phenylpiperazine hydrochloride has been used in the synthesis of Hofmann type clathrates . These are a type of inclusion compound or host-guest complex in which molecules of one kind are enclosed within cavities of another molecule .
Antidepressant Research
1-Phenylpiperazine hydrochloride has been studied for its potential antidepressant-like activity . The N-phenylpiperazine subunit is a versatile scaffold used in medicinal chemistry, and some N-phenylpiperazine derivatives have reached late-stage clinical trials for the treatment of CNS disorders .
Enhancing Intestinal Permeation
1-Phenylpiperazine hydrochloride has been shown to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This makes it a potential candidate for use as an intestinal permeation enhancer .
Safety And Hazards
properties
IUPAC Name |
1-phenylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNZNONJZASOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4004-95-9, 2210-93-7, 92-54-6 (Parent) | |
Record name | Piperazine, 1-phenyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4004-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176612 | |
Record name | 1-Phenylpiperazine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperazine hydrochloride | |
CAS RN |
2210-93-7, 4004-95-9 | |
Record name | Piperazine, 1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenylpiperazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylpiperazine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8L23UX32D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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